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molecular formula C8H11NO3 B1509634 Methyl 2-cyclopropyl-4,5-dihydrooxazole-4-carboxylate

Methyl 2-cyclopropyl-4,5-dihydrooxazole-4-carboxylate

Cat. No. B1509634
M. Wt: 169.18 g/mol
InChI Key: ASSODJYRMBAHEV-UHFFFAOYSA-N
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Patent
US09073879B2

Procedure details

Into a 10000-mL 3-necked round-bottom flask were placed methyl 2-cyclopropyl-4,5-dihydrooxazole-4-carboxylate (294 g, 1.74 mol, 1.00 equiv.), CuBr (274 g, 1.92 mol, 1.10 equiv.) and toluene (3000 mL). This was followed by the addition of tert-butyl perbenzoate (506 g, 2.61 mol, 1.50 equiv.) dropwise with stirring at 60° C. over 60 minutes. The resulting solution was stirred overnight at 80° C. in an oil bath. The reaction mixture was cooled to room temperature, then quenched by the addition of 2000 mL of 10% NH4OH. The resulting solution was extracted with 3×2000 mL of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:20). This resulted in 200 g (69% yield) of methyl 2-cyclopropyloxazole-4-carboxylate as a yellow oil.
Quantity
294 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
274 g
Type
reactant
Reaction Step Two
Quantity
506 g
Type
reactant
Reaction Step Three
Quantity
3000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:5][CH2:6][CH:7]([C:9]([O:11][CH3:12])=[O:10])[N:8]=2)[CH2:3][CH2:2]1.C1C(C(OOC(C)(C)C)=O)=CC=CC=1>C1(C)C=CC=CC=1>[CH:1]1([C:4]2[O:5][CH:6]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[N:8]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
294 g
Type
reactant
Smiles
C1(CC1)C=1OCC(N1)C(=O)OC
Step Two
Name
CuBr
Quantity
274 g
Type
reactant
Smiles
Step Three
Name
Quantity
506 g
Type
reactant
Smiles
C1=CC=CC=C1C(=O)OOC(C)(C)C
Step Four
Name
Quantity
3000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 60° C. over 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 10000-mL 3-necked round-bottom flask were placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred overnight at 80° C. in an oil bath
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 2000 mL of 10% NH4OH
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×2000 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
eluted with ethyl acetate/petroleum ether (1:20)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C1(CC1)C=1OC=C(N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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